Isolongifolene, 4,5,9,10-dehydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

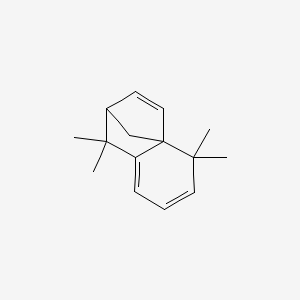

Isolongifolene, 4,5,9,10-dehydro- is a cycloalkane.

Isolongifolene, 4, 5, 9, 10-dehydro- belongs to the class of organic compounds known as polycyclic hydrocarbons. These are polycyclic organic compounds made up only of carbon and hydrogen atoms. Isolongifolene, 4, 5, 9, 10-dehydro- is considered to be a practically insoluble (in water) and relatively neutral molecule. Isolongifolene, 4, 5, 9, 10-dehydro- has been primarily detected in saliva. Within the cell, isolongifolene, 4, 5, 9, 10-dehydro- is primarily located in the membrane (predicted from logP). Isolongifolene, 4, 5, 9, 10-dehydro- exists in all eukaryotes, ranging from yeast to humans.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties:

Research has demonstrated that isolongifolene possesses notable antimicrobial activity. It has been studied for its potential to inhibit specific bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies indicate that isolongifolene can effectively reduce inflammation and combat bacterial infections in biological systems .

Anticholinesterase Activity:

Isolongifolene has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In a study assessing its efficacy, the compound exhibited moderate AChE inhibition with an IC50 value of 54.35 μg/mL compared to the standard drug galantamine . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Fragrance Industry

Scent Profile:

Due to its pleasant woody odor, isolongifolene is widely utilized in the fragrance industry. It serves as a key component in perfumes and scented products, contributing to the overall olfactory experience. The compound's unique scent profile makes it suitable for various applications, including personal care products and home fragrances.

Environmental Chemistry

Atmospheric Interactions:

Studies on the atmospheric chemistry of isolongifolene reveal its interactions with atmospheric radicals like the nitrate radical (NO3). These interactions are crucial for understanding its environmental impact and behavior under atmospheric conditions. Quantitative assessments indicate that isolongifolene has a relatively short atmospheric lifetime due to these reactions. Understanding these dynamics is essential for evaluating the ecological implications of its presence in the environment.

Insect Attractant

Role in Ecology:

Isolongifolene acts as an insect attractant and has been identified as a metabolite produced by certain plants. Its role in attracting pollinators or other insects can be significant for ecological studies and agricultural practices .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C15H20 |

|---|---|

Molekulargewicht |

200.32 g/mol |

IUPAC-Name |

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undeca-3,5,9-triene |

InChI |

InChI=1S/C15H20/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h5-9,11H,10H2,1-4H3 |

InChI-Schlüssel |

MOLSSUUBCUMURN-UHFFFAOYSA-N |

SMILES |

CC1(C=CC=C2C13CC(C2(C)C)C=C3)C |

Kanonische SMILES |

CC1(C=CC=C2C13CC(C2(C)C)C=C3)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.